

N-acetyl CCK-(26-30) amide function

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Compound of Interest

Compound Name: *N*-acetyl CCK-(26-30) amide

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An In-Depth Technical Guide on the Core Functions of **N-acetyl CCK-(26-30) Amide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl CCK-(26-30) amide, a sulfated pentapeptide fragment of cholecystokinin (CCK), represents a cornerstone tool in the study of CCK receptor pharmacology. As a potent agonist, its function is pivotal in elucidating the physiological and pathological roles of CCK receptors, particularly the CCK1 and CCK2 subtypes. This guide provides a comprehensive technical overview of its core functions, mechanism of action, and the essential experimental protocols for its characterization, tailored for professionals in research and drug development.

Introduction: The Significance of a Minimalist CCK Agonist

Cholecystokinin is a critical peptide hormone and neurotransmitter that regulates a host of physiological processes, including digestion, satiety, and anxiety.[1][2][3] Its biological effects are mediated by two primary G-protein coupled receptors (GPCRs): the CCK1 receptor (formerly CCK-A) and the CCK2 receptor (formerly CCK-B).[2][4] The C-terminal octapeptide of CCK (CCK-8) is the most abundant and biologically active form.[5] **N-acetyl CCK-(26-30)**

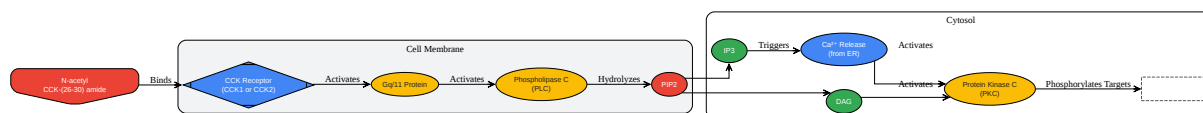
amide, with the amino acid sequence Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂, is a synthetically accessible and stable analog that retains high affinity and agonist activity at CCK receptors.[6] Its smaller size and well-defined structure make it an invaluable tool for probing receptor-ligand interactions and for serving as a scaffold in the design of novel therapeutics.

Core Function: Potent Agonism at CCK Receptors

The primary function of **N-acetyl CCK-(26-30) amide** is to act as an agonist at both CCK1 and CCK2 receptors.[4] Upon binding, it initiates a cascade of intracellular signaling events that are characteristic of Gq-protein coupled receptor activation.

Mechanism of Action: Gq/11 Signaling Cascade

The binding of **N-acetyl CCK-(26-30) amide** to CCK receptors triggers the activation of the Gq/11 family of G-proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ induces the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[7][8][9] This calcium mobilization, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[7][8]



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Caption: **N-acetyl CCK-(26-30) amide** signaling pathway.

Key Experimental Protocols for Functional Characterization

To rigorously assess the function of **N-acetyl CCK-(26-30) amide**, a series of well-established in vitro assays are employed.

Peptide Synthesis

N-acetyl CCK-(26-30) amide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The process involves the sequential coupling of protected amino acids to a solid support resin, followed by N-terminal acetylation, cleavage from the resin, and purification by high-performance liquid chromatography (HPLC).

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (K_i) of a ligand to its receptor.^[10]

Protocol: Competitive Radioligand Binding Assay

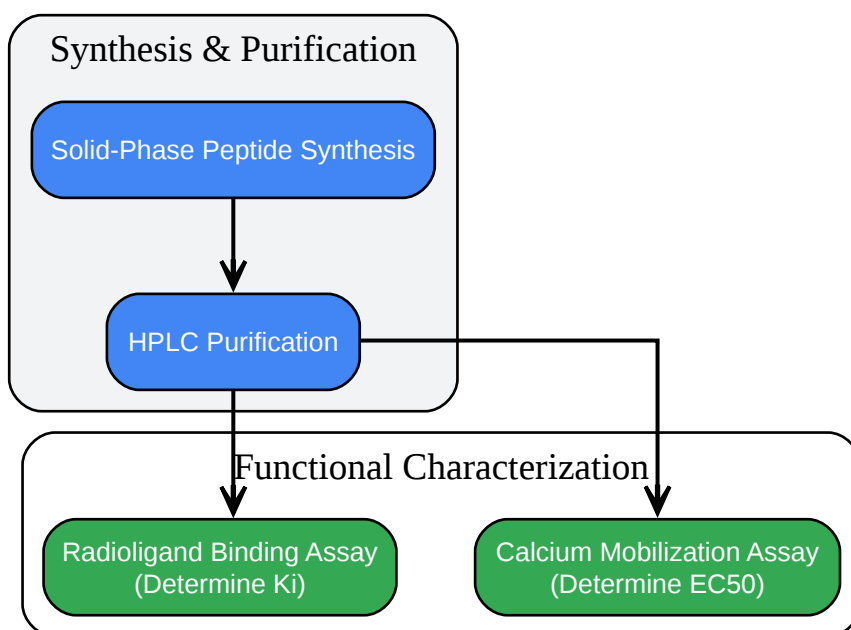
- Membrane Preparation: Homogenize cells or tissues expressing the CCK receptor of interest to prepare a membrane fraction.
- Assay Setup: In a multi-well plate, incubate a fixed concentration of a radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8) with varying concentrations of unlabeled **N-acetyl CCK-(26-30) amide** and the membrane preparation.
- Incubation: Allow the binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
- Quantification: Measure the radioactivity of the filters using a gamma counter.
- Data Analysis: Determine the IC_{50} value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the K_i value using the Cheng-Prusoff equation.^[11]

Calcium Mobilization Assay

This functional assay measures the ability of **N-acetyl CCK-(26-30) amide** to elicit a cellular response, providing its potency (EC50).

Protocol: Fluorescent Calcium Mobilization Assay

- Cell Preparation: Plate cells expressing the target CCK receptor in a microplate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
- Compound Addition: Add varying concentrations of **N-acetyl CCK-(26-30) amide** to the wells.
- Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.[7][13]



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Caption: Workflow for characterizing **N-acetyl CCK-(26-30) amide**.

Quantitative Data Summary

The following table provides representative binding affinities and functional potencies for **N-acetyl CCK-(26-30) amide** at human CCK receptors. It's important to note that these values can vary depending on the experimental conditions and cell systems used.

| Parameter | CCK1 Receptor | CCK2 Receptor |
|----------------------------------------|---------------|---------------|
| Binding Affinity (K _i) | ~1-15 nM | ~0.5-10 nM |
| Functional Potency (EC ₅₀) | ~0.1-10 nM | ~0.05-5 nM |

Applications in Research and Drug Development

- **Pharmacological Tool:** **N-acetyl CCK-(26-30) amide** is widely used as a reference agonist to characterize the pharmacology of novel CCK receptor ligands.
- **Structural Biology:** Its well-defined structure aids in understanding the molecular determinants of ligand binding and receptor activation.
- **Therapeutic Development:** The peptide serves as a lead compound for the development of more stable and selective CCK receptor modulators for potential therapeutic applications in gastrointestinal disorders, anxiety, and certain cancers.^[14]

Conclusion

N-acetyl CCK-(26-30) amide is an indispensable tool in the field of CCK research. Its potent agonist activity, coupled with its synthetic tractability, allows for a detailed investigation of CCK receptor function and signaling. The experimental protocols outlined in this guide provide a robust framework for its characterization, enabling researchers and drug development professionals to leverage its properties to advance our understanding of the CCK system and develop novel therapeutic interventions.

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